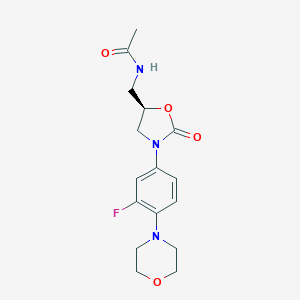

![molecular formula C20H24FN3O4 B193971 Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 177472-30-9](/img/structure/B193971.png)

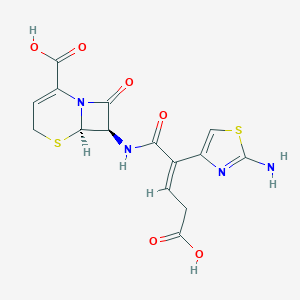

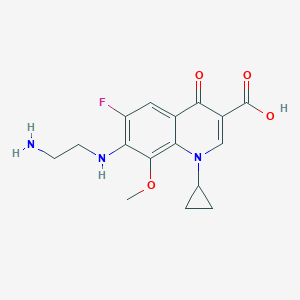

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Übersicht

Beschreibung

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a chemical compound with the CAS number 177472-30-9 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 361.36 and a molecular formula of C18H20FN3O4 . It is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate and its derivatives have been researched for their antimycobacterial activities. For example, one study synthesized novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids and tested them against Mycobacterium tuberculosis and other strains. These compounds showed significant in vitro and in vivo antimycobacterial activity and inhibited the supercoiling activity of DNA gyrase from mycobacteria, making them promising for treating mycobacterial infections (Dinakaran et al., 2008).

Tribological Applications

Interestingly, quinolone derivatives, including the ethyl 9-fluoro compound, have been studied for their tribological characteristics, particularly as antiwear additives in lubricants. These derivatives demonstrated remarkable antiwear and antifriction performance, significantly reducing wear and friction at steel-steel interfaces. This suggests potential applications in industrial and mechanical engineering contexts (Kalyani & Singh, 2021).

Antibacterial Properties

Another significant application of these compounds is in the field of antibacterial research. Various studies have synthesized and evaluated the antibacterial activities of these derivatives. They have shown effectiveness against both Gram-positive and Gram-negative organisms, indicating their potential as broad-spectrum antibacterial agents. This includes activity against systemic infections in animal models, suggesting potential for therapeutic applications in human medicine (Okada et al., 1991).

Radiopharmaceutical Applications

Fluoroquinolones, including variants of the ethyl 9-fluoro compound, have been labeled with fluorine-18 for use in positron emission tomography (PET) imaging. This allows for the visualization of bacterial infections in humans and the performance of pharmacokinetic measurements, showcasing the compound's potential in diagnostic imaging and medical research (Langer et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .

Safety and Hazards

The safety information for a related compound, (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride, includes hazard statements H302-H317-H334-H361-H362 and precautionary statements P201-P202-P260-P263-P264-P270-P272-P280-P284-P301+P312+P330-P302+P352-P304+P340-P308+P313-P333+P313-P405-P501 .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be achieved through a series of reactions involving multiple steps.", "Starting Materials": [ "Fluorobenzene", "2-Methyl-2-butanol", "Sulfuric acid", "Ethyl acetoacetate", "4-Methylpiperazine", "Sodium ethoxide", "Ethyl chloroformate", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid", "React fluorobenzene with 2-methyl-2-butanol in the presence of sulfuric acid to obtain 9-fluoro-3-methyl-7-hydroxy-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.", "React the above product with ethyl acetoacetate in the presence of sodium ethoxide to obtain ethyl 9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate.", "Step 2: Synthesis of Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate", "React 4-methylpiperazine with ethyl chloroformate in the presence of sodium bicarbonate to obtain N-ethyl-4-methylpiperazine-1-carbonyl chloride.", "React the above product with ethyl 9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate in the presence of sodium hydroxide to obtain Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate.", "Purify the final product by recrystallization from methanol and drying under vacuum.", "Step 3: Final Product", "Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is obtained as a white crystalline solid." ] } | |

CAS-Nummer |

177472-30-9 |

Molekularformel |

C20H24FN3O4 |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |

InChI-Schlüssel |

OEHYGCZCGGEXKX-LBPRGKRZSA-N |

Isomerische SMILES |

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

Kanonische SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

Aussehen |

White Solid to Pale Yellow Solid |

melting_point |

>216°C (dec.) |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Levofloxacin Ethyl Ester; (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester; USP Levofloxacin Related Compound C; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

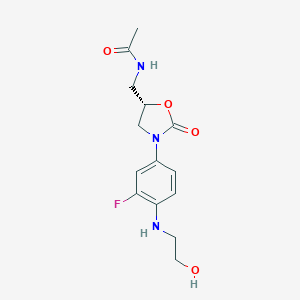

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)